molecular formula C11H16ClN B8437826 N-(beta-chloropropyl)-2,6-dimethylaniline

N-(beta-chloropropyl)-2,6-dimethylaniline

Cat. No. B8437826
M. Wt: 197.70 g/mol
InChI Key: WQKGMSVPOOGYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(beta-chloropropyl)-2,6-dimethylaniline is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(beta-chloropropyl)-2,6-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(beta-chloropropyl)-2,6-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(beta-chloropropyl)-2,6-dimethylaniline

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

N-(2-chloropropyl)-2,6-dimethylaniline

InChI

InChI=1S/C11H16ClN/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10,13H,7H2,1-3H3

InChI Key

WQKGMSVPOOGYAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC(C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 123 ml (202 g, 1.7 moles) of thionyl chloride in 200 ml of dry benzene is added dropwise to a solution of 100 g (0.558 moles) of N-(β-hydroxypropyl)-2,6-dimethyl-aniline (prepared from 2,6-dimethylaniline and 1,2-epoxipropane as described in the published Dutch patent application No. 6,507,312; b.p.: 120°-125° C./1 mm Hg; yield: 51%) in 1000 ml of dry benzene at room temperature under nitrogen atmosphere. The resulting mixture is stirred and boiled under nitrogen atmosphere for 5 hours. The mixture is cooled with icy water, 100 ml of water are added dropwise to the cooled mixture, and the pH of the resulting mixture is adjusted to 9 with 10 n aqueous sodium hydroxide solution. The phases are separated from each other, and the aqueous phase is extracted thrice with 200 ml of benzene each. The organic solutions are combined, washed thrice with 300 ml of water each, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The residual dark brown oil is divided into two parts of about equal weights, and then distilled under reduced pressure. 85 g (77%) of N-(β-chloropropyl)-2,6-dimethyl-aniline are obtained as a colourless oil boiling at 105°-108° C./0.8 mm Hg.
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